[S(R)]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide
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Overview
Description
[S®]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of benzyloxy, dicyclohexylphosphino, and naphthalenyl groups, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide typically involves multiple steps, including the formation of intermediate compounds The process often begins with the preparation of the benzyloxy and dicyclohexylphosphino phenyl intermediates, followed by their coupling with the naphthalenyl group
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzyloxy and dicyclohexylphosphino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or tetrahydrofuran, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with modified functional groups.
Scientific Research Applications
[S®]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals, contributing to the development of new technologies.
Mechanism of Action
The mechanism of action of [S®]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This binding can result in changes in enzyme activity, protein-protein interactions, or signal transduction processes, ultimately leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Known for its use as a plasticizer, this compound shares some structural similarities but differs in its applications and properties.
2,2’-Bipyridyl: A bidentate ligand commonly used in coordination chemistry, similar in its role as a ligand but distinct in its structure and specific applications.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with applications in enhancing the activity of other agents, particularly in antimicrobial contexts.
Uniqueness
[S®]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties
Properties
IUPAC Name |
(R)-N-[(S)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50NO2PS/c1-40(2,3)45(42)41-38(33-27-26-31-18-13-14-19-32(31)28-33)36-24-15-25-37(43-29-30-16-7-4-8-17-30)39(36)44(34-20-9-5-10-21-34)35-22-11-6-12-23-35/h4,7-8,13-19,24-28,34-35,38,41H,5-6,9-12,20-23,29H2,1-3H3/t38-,45+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSHRHFXMAHQQZ-RKNQDKJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC2=CC=CC=C2C=C1)C3=C(C(=CC=C3)OCC4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@@H](C1=CC2=CC=CC=C2C=C1)C3=C(C(=CC=C3)OCC4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50NO2PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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